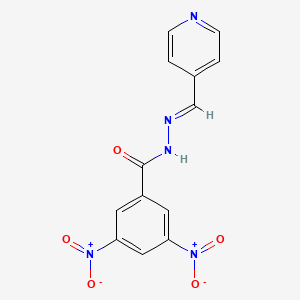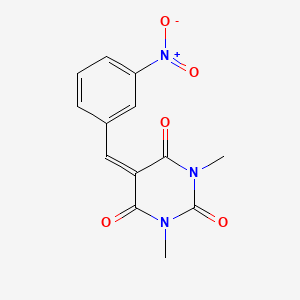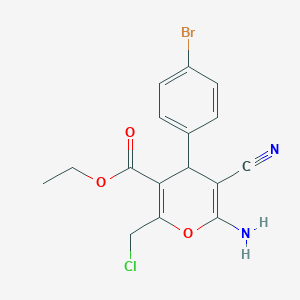![molecular formula C19H13ClN2OS B3837903 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3837903.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile, also known as CTAM, is a chemical compound that has gained significant attention in scientific research. CTAM is a small molecule that has been found to have potential therapeutic benefits in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, JAK/STAT, and PI3K/Akt/mTOR pathways. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has also been shown to inhibit the JAK/STAT and PI3K/Akt/mTOR pathways, which are involved in the regulation of cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been found to have various biochemical and physiological effects. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In addition, 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been shown to have immunomodulatory effects by regulating the differentiation and activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile is its small molecular size, which allows it to easily penetrate cells and tissues. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile is also relatively stable and can be synthesized in large quantities. However, one of the limitations of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile. One area of research is the development of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile analogs with improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile in other diseases, such as neurodegenerative diseases and metabolic disorders. In addition, further studies are needed to elucidate the exact mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile and its effects on various signaling pathways.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been found to have potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune diseases. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. In addition, 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile has also been shown to have immunomodulatory effects by regulating the differentiation and activation of immune cells.
Propiedades
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOHNSZGUCUKQY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3837827.png)

![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)

![N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837863.png)
![5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3837871.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)
![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)
![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3837917.png)